molecular formula C11H19NO4 B1429570 Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) CAS No. 885498-49-7

Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B1429570
Key on ui cas rn: 885498-49-7
M. Wt: 229.27 g/mol
InChI Key: PURZULSTVLZMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367666B2

Procedure details

The toluene solution of diisobutylaluminum hydride (72.3 mL, 73.0 mmol) was dropped in the dehydrated toluene (50 mL) solution of methyl 4-t-butoxycarbonylamino-tetrahydro-pyran-4-carboxylate (4.74 g, 18.3 mmol) which had been obtained in 1) at −78° C. for 1 hour. After the reaction mixture had been stirred at the same temperature for 20 minutes, saturated aqueous ammonium chloride solution (20 mL) was dropped in 10 minutes and the mixture was stirred at room temperature for 15 minutes. Then, methanol (3 mL) was added and the mixture was further stirred at room temperature for 20 minutes. The precipitated insoluble matter was removed by filtration with Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with water and saturated saline in order, and then dried with anhydrous magnesium sulfate. The crude product was refined with silica gel column chromatography (the ethyl acetate-hexane solution of 3:7 to 1:0 in mixing ratio) to give the desired product of colorless oily matter (2.00 g) and N-t-butyl-(4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamate (1.32 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=CC=C[CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.[C:18]([O:22][C:23]([NH:25][C:26]1([C:32]([O:34]C)=[O:33])[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1)=[O:24])([CH3:21])([CH3:20])[CH3:19].[Cl-].[NH4+]>CO>[CH:32]([C:26]1([NH:25][C:23](=[O:24])[O:22][C:18]([CH3:20])([CH3:19])[CH3:21])[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1)=[O:33].[C:1]([N:25]([C:26]1([CH2:32][OH:34])[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1)[C:23](=[O:24])[O-:22])([CH3:7])([CH3:6])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
72.3 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been obtained in 1) at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The precipitated insoluble matter was removed by filtration with Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated saline in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
in mixing ratio)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C1(CCOCC1)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
C(C)(C)(C)N(C([O-])=O)C1(CCOCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.